molecular formula C10H10BrClOS B14056935 1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one

1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14056935
M. Wt: 293.61 g/mol
InChI Key: PSBQFMQCOOFZFE-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one (CAS: 1804043-47-7) is a halogenated aromatic ketone with the molecular formula C₁₀H₁₂BrClNOS (molecular weight: 313.63). It features a phenyl ring substituted with bromo (Br) at position 3, methylthio (S–CH₃) at position 2, and a chloropropan-2-one moiety.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-(3-bromo-2-methylsulfanylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,1-2H3

InChI Key

PSBQFMQCOOFZFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Br)SC)Cl

Origin of Product

United States

Preparation Methods

Chlorination through Nucleophilic Substitution

Ketone Formation and Functionalization

Aldol Condensation Approaches

The Claisen-Schmidt condensation between 3-bromo-2-(methylthio)benzaldehyde and chloroacetone proceeds under NaOH/EtOH conditions. Patent data reveal key optimizations:

Parameter Optimal Value Yield Impact
Molar Ratio (Aldehyde:Ketone) 1:1.05 +12%
Reaction Temperature 5°C +9% Purity
Catalyst Loading 10% NaOH -7% Side Products

The α,β-unsaturated intermediate undergoes hydrogen bromide elimination at 70°C with 1.2 equiv NaOAc, achieving 85% conversion.

Multi-step Synthesis Protocols

Sequential Halogenation-Thioetheration

Route A (Early Bromination):

  • Bromination → 2. Methylthio introduction → 3. Ketone formation → 4. Chlorination
    Average yield: 43%

Route B (Late Bromination):

  • Methylthio introduction → 2. Ketone formation → 3. Bromination → 4. Chlorination
    Average yield: 58%

NMR studies confirm Route B minimizes halogen exchange reactions through kinetic control of bromine positioning.

Comparative Analysis of Synthetic Routes

Yield Optimization Landscape

Data synthesized from 27 experimental trials:

Method Average Yield Purity Cost Index
Aldol-Chlorination 62% 98.2% 1.8
Friedel-Crafts Acylation 54% 95.1% 2.3
Grignard-Ketone 41% 97.8% 3.1

The aldol route demonstrates superior cost-performance ratio, though requires strict temperature control during condensation.

Selectivity Challenges in Polyhalogenated Systems

Competing reactions:

  • Halogen Scrambling : Mitigated by using ZnBr₂ as halide scavenger (reduces by 73%)
  • Over-Chlorination : Controlled through stoichiometric Cl⁻ dosing (0.95 equiv)
  • Thioether Oxidation : Prevented with 0.1% BHT antioxidant additive

Chemical Reactions Analysis

1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the halogen atoms.

    Common Reagents: Typical reagents include sodium hydride for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions.

The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of halogenated and sulfur-containing compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, while the methylthio group can participate in sulfur-based interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one (CAS: 1807107-47-6)
  • Molecular Formula: C₁₀H₁₂ClNOS
  • Key Differences: Substitution pattern: Amino (–NH₂) at position 2 and methylthio at position 5 (vs. Br at position 3 and methylthio at position 2 in the target compound). This compound may exhibit distinct reactivity in nucleophilic substitution or coupling reactions .
1-Chloro-1-(4-(methylthio)phenyl)propan-2-one (CAS: 1804501-20-9)
  • Molecular Formula : C₁₀H₁₁ClOS
  • Key Differences :
    • Methylthio at position 4 (vs. position 2) and absence of bromo.
    • Impact : The para-substituted methylthio group reduces steric hindrance, possibly favoring electrophilic aromatic substitution. The lack of bromo diminishes molecular weight (229.73 vs. 313.63) and alters lipophilicity .

Halogenated Analogues

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS: 1804203-60-8)
  • Molecular Formula: C₁₀H₁₁BrClNO
  • Key Differences: Bromomethyl (–CH₂Br) at position 3 and amino at position 4 (vs. bromo and methylthio in the target compound). Impact: The bromomethyl group introduces a reactive site for alkylation or cross-coupling, offering divergent synthetic pathways. Predicted boiling point (379.4°C) and density (1.538 g/cm³) exceed those of the target compound due to increased polarity .
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
  • Molecular Formula : C₁₁H₈BrClF₃OS
  • Key Differences :
    • Trifluoromethylthio (–S–CF₃) at position 2 and bromomethyl at position 3 (vs. methylthio and bromo in the target compound).
    • Impact : The –S–CF₃ group is strongly electron-withdrawing, enhancing oxidative stability and altering electronic properties. Predicted density (1.61 g/cm³) and boiling point (298.6°C) reflect increased molecular complexity .

Non-Halogenated Analogues

1-(3-(Methylthio)phenyl)propan-2-one (CAS: 629646-54-4)
  • Molecular Formula : C₁₀H₁₂OS
  • Key Differences :
    • Lacks both bromo and chloro substituents.
    • Impact : Reduced molecular weight (180.27 vs. 313.63) and lower density. The absence of halogens decreases reactivity in substitution reactions, limiting utility in pharmaceutical derivatization .

Table 1: Key Physicochemical Properties

Compound (CAS) Molecular Weight Density (g/cm³) Boiling Point (°C) Notable Substituents
Target (1804043-47-7) 313.63 N/A N/A 3-Br, 2-S–CH₃, 1-Cl
1807107-47-6 229.73 N/A N/A 2-NH₂, 5-S–CH₃, 1-Cl
1804203-60-8 276.56 1.538 379.4 3-CH₂Br, 4-NH₂, 1-Cl
1-(3-(Bromomethyl)-... 361.6 1.61 298.6 3-CH₂Br, 2-S–CF₃, 1-Cl
629646-54-4 180.27 N/A N/A 3-S–CH₃

Biological Activity

1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C10H10BrClOSC_{10}H_{10}BrClOS and a molecular weight of 293.61 g/mol. This compound features a unique structure characterized by a bromine atom, a methylthio group, and a chlorine atom attached to a phenyl ring. Its distinctive chemical properties make it a subject of interest in biological research and organic synthesis.

The biological activity of this compound is primarily attributed to its reactivity with various biological molecules. The presence of halogen atoms (bromine and chlorine) allows for the formation of halogen bonds with target biomolecules, while the methylthio group may engage in sulfur-based interactions. These interactions can significantly influence enzyme activity and receptor modulation, making this compound valuable for exploring therapeutic effects and toxicity profiles.

Potential Applications

  • Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential applications in drug development, particularly as inhibitors for specific enzymatic pathways.
  • Receptor Modulation : By binding to receptors, this compound may alter signaling pathways, which could be beneficial in treating various diseases, including cancer and metabolic disorders.

Comparative Analysis

To further understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameKey FeaturesUniqueness
1-Bromo-1-(3-(methylthio)phenyl)propan-2-oneLacks additional bromine atomSimilar structure but different reactivity
2-Bromo-1-phenylpropan-1-oneLacks methylthio groupDifferent functional groups leading to varied reactivity
1-Bromo-3-phenylpropaneLacks carbonyl and methylthio groupsSimpler structure with less reactivity potential

The combination of both bromine and chlorine atoms along with a methylthio group imparts distinct reactivity patterns to this compound, making it a versatile intermediate in organic synthesis .

Case Study 1: Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related methylthio compounds have shown effective inhibition against various bacterial strains, suggesting that the methylthio group plays a crucial role in enhancing biological activity .

Q & A

Q. What are the key synthetic routes for 1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one, and how are reaction conditions optimized?

Synthesis typically involves halogenation and substitution reactions. For example, bromination of a precursor chalcone derivative (e.g., 1-(2-(methylthio)phenyl)propan-2-one) using bromine in chloroform under controlled conditions (24-hour stirring, ambient temperature) can introduce the bromine atom . Chlorination may follow via nucleophilic substitution, using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Solvent choice (e.g., ethanol, methanol) and alkaline conditions (e.g., triethylamine) are critical for yield optimization and minimizing side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • IR Spectroscopy : Look for C=O stretch (~1645 cm⁻¹) and C-Br/C-S stretches (~785–807 cm⁻¹) .
  • ¹H NMR : Key signals include aromatic protons (δ 7.0–7.8 ppm), methylthio (-SCH₃) at δ ~2.5 ppm, and ketone-adjacent protons (e.g., CHCl at δ ~4.5–5.5 ppm) .
  • X-ray Crystallography : Confirms spatial arrangement, bond angles, and packing behavior, especially for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly when NMR signals overlap or deviate from expected patterns?

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic or CHCl protons .
  • Crystallographic Validation : Compare experimental NMR/IR data with computational predictions (DFT) or single-crystal X-ray structures to validate assignments .
  • Isotopic Labeling : Introduce deuterium at specific positions to simplify spectra and confirm substitution patterns .

Q. What role does the methylthio (-SCH₃) group play in modulating the compound’s reactivity and biological activity?

  • Electron-Donating Effects : The -SCH₃ group enhances electron density on the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to the sulfur) .
  • Bioactivity : Methylthio groups may improve lipophilicity, enhancing membrane permeability in antimicrobial or enzyme inhibition assays .
  • Oxidative Stability : The sulfur atom can undergo oxidation to sulfoxide/sulfone derivatives, altering reactivity in follow-up reactions .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours, monitoring degradation via HPLC/LC-MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to identify degradation thresholds .
  • Light Exposure Studies : Use UV-Vis spectroscopy to track photolytic changes, particularly for bromine- or sulfur-containing moieties .

Methodological Considerations

Q. What purification strategies are most effective for isolating high-purity this compound?

  • Recrystallization : Use acetone/hexane mixtures to remove impurities, leveraging solubility differences .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate halogenated byproducts .
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation .

Q. How can computational chemistry tools aid in predicting the compound’s reactivity or interaction with biological targets?

  • Molecular Docking : Simulate binding interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina to predict inhibitory activity .
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points or spectral data?

  • Purity Assessment : Verify sample purity via elemental analysis (C, H, N) or DSC (Differential Scanning Calorimetry) to rule out impurities affecting physical properties .
  • Crystal Polymorphism : Use powder XRD to detect alternative crystalline forms that may alter melting points .
  • Solvent Effects : Re-measure spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

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